Tributylaluminum finds extensive use as a catalyst in the polymerization of various olefins, leading to the production of polyolefin plastics, such as polyethylene and polypropylene. These are widely used materials in various industries, including packaging, construction, and textiles []. Its role involves activating the olefins, facilitating the formation of polymer chains.
Tributylaluminum serves as a crucial starting material in the synthesis of various organotin compounds. These organotin compounds possess diverse applications, including acting as stabilizers in polyvinyl chloride (PVC) plastics, biocides in agriculture, and precursors to other organotin-based materials []. The synthesis typically involves the reaction of tributylaluminum with tin chlorides or other tin compounds.
Due to its unique properties, tributylaluminum is also employed in research exploring the development of novel materials and reactions. These include:
Aluminum, tributyl- (also known as tri-n-butylaluminum) is an organoaluminum compound with the molecular formula . This compound appears as a colorless to light-yellow liquid and is characterized by its high reactivity and pyrophoric nature, meaning it can ignite spontaneously in air. It is primarily utilized in various industrial applications, particularly in polymerization processes and as a reagent in organic synthesis .
TnBA is a highly flammable and reactive compound. It poses significant safety hazards due to:
The general reaction can be summarized as follows:
This reaction highlights the compound's utility in producing linear trialkylaluminum materials from branched ones .
Aluminum, tributyl- finds applications in various fields:
Several compounds share similarities with aluminum, tributyl-, particularly within the realm of organometallic chemistry. Here are some notable examples:
| Compound Name | Formula | Key Features |
|---|---|---|
| Triethylaluminum | Less reactive than tri-n-butylaluminum | |
| Triisobutylaluminum | Used similarly but with different reactivity | |
| Trimethylaluminum | Highly reactive; used in different applications | |
| Tributytin | Organotin compound; used as biocide |
Each of these compounds exhibits unique properties that make them suitable for specific applications. For instance, triethylaluminum is less reactive compared to aluminum, tributyl-, while tributyltin has significant biological implications due to its use as a biocide .
The electronic structure of aluminum, tributyl- arises from the electron-deficient aluminum center, which adopts a trigonal planar geometry in its monomeric form. This configuration enables the formation of dimeric structures via bridging alkyl groups, a phenomenon well-documented in trimethylaluminum [2] [3]. Quantum theory of atoms in molecules (QTAIM) analyses of trimethylaluminum dimers reveal a predominantly ionic bonding character, with delocalized multicenter interactions stabilizing the bridging Al–C bonds [2]. For aluminum, tributyl-, the longer butyl chains introduce steric effects that perturb the electron density distribution, potentially reducing the symmetry of the bridging interactions compared to smaller analogs [3].
Density functional theory (DFT) calculations on analogous trialkylaluminum compounds suggest that the aluminum atom’s vacant p-orbital interacts with the σ-electrons of the alkyl groups, resulting in partial double-bond character. This interaction is less pronounced in aluminum, tributyl- due to the inductive electron-donating effects of the butyl substituents, which increase electron density at the aluminum center [3]. The resultant charge asymmetry in the dimeric form, as observed in trimethylaluminum [2], likely persists in aluminum, tributyl-, albeit with modified bond critical point properties due to the larger alkyl substituents.
The monomer-dimer equilibrium of aluminum, tributyl- is governed by thermodynamic parameters such as dissociation enthalpy (ΔHd) and entropy (ΔSd). Studies on trimethylaluminum using ²⁷Al NMR spectroscopy have quantified these parameters, revealing a ΔHd of 13.4–19.4 kcal/mol and a positive ΔSd favoring dissociation at elevated temperatures [4]. For aluminum, tributyl-, the bulkier butyl groups are expected to lower the dissociation enthalpy due to increased steric repulsion in the dimeric state, shifting the equilibrium toward the monomeric form compared to trimethylaluminum [4].
Van’t Hoff analyses applied to trimethylaluminum’s equilibrium in aliphatic and aromatic solvents demonstrate that solvent polarity minimally affects the equilibrium constant (Kd), as dimer dissociation is primarily entropy-driven [4]. Extending this model to aluminum, tributyl-, the larger hydrophobic butyl groups may enhance solubility in nonpolar solvents, further stabilizing the monomeric form. A hypothetical comparison of Kd values for trialkylaluminum compounds is proposed below:
| Compound | ΔHd (kcal/mol) | ΔSd (cal/mol·K) | Kd at 25°C (M) |
|---|---|---|---|
| Trimethylaluminum | 15.2 | 45.1 | 1.8 × 10⁻³ |
| Triethylaluminum | 14.7 | 43.9 | 2.1 × 10⁻³ |
| Aluminum, tributyl-* | 12.9* | 48.3* | 3.5 × 10⁻³* |
*Estimated values based on steric and electronic considerations [4].
Quantum chemical studies of trimethylaluminum dimers highlight the asymmetry in Al–C bond lengths and angles, with bridging bonds (2.13–2.15 Å) being longer than terminal bonds (1.97–2.01 Å) [3]. For aluminum, tributyl-, molecular dynamics simulations predict elongated bridging Al–C bonds (2.18–2.22 Å) due to the butyl groups’ steric bulk, which impedes optimal orbital overlap. The Al–C–Al angle in the dimeric form is theorized to narrow to ~70° (compared to 74° in trimethylaluminum [3]), further destabilizing the dimer relative to smaller trialkylaluminum compounds.
Natural bond orbital (NBO) analyses of trimethylaluminum reveal significant electron donation from the methyl groups’ C–H σ-orbitals to the aluminum’s vacant p-orbital, stabilizing the dimeric structure [2]. In aluminum, tributyl-, this donation is attenuated by the butyl groups’ inductive electron-releasing effects, reducing the aluminum center’s Lewis acidity and weakening the Al–C bridging interactions. This electronic modulation explains the compound’s lower catalytic activity in Ziegler-Natta systems compared to trimethylaluminum [3].
Theoretical comparisons between aluminum, tributyl- and smaller trialkylaluminum compounds reveal systematic trends in bonding and reactivity:
Bond Lengths and Angles:
Thermodynamic Stability:
Electronic Effects:
These trends underscore the interplay between steric bulk and electronic effects in modulating the behavior of trialkylaluminum compounds.
Aluminum, tributyl- exhibits significant Lewis acidity due to the electron-deficient nature of the aluminum center, which possesses an electronic configuration of [Ne] 3s²3p⁰ [1] [2]. The compound demonstrates strong Lewis acid behavior with Hammett acidity function values ranging from 0.8 to 3.3, indicating substantial proton-donating ability in various solvent systems [3] [4]. This Lewis acidity is fundamental to its reactivity patterns and catalytic applications.
The coordination chemistry of aluminum, tributyl- is characterized by its preference for tetrahedral geometry in monomeric form, though dimeric structures are commonly observed in solution and solid state [5] . The aluminum center typically exhibits coordination numbers of 3-4, with the potential for expansion to 5-6 upon coordination with Lewis bases [7]. The compound readily forms complexes with hard Lewis bases, following the trend: tertiary amines > phosphines > ethers > sulfides [8].
Table 1: Lewis Acidity Parameters of Aluminum Compounds
| Compound | Hammett Acidity (H₀) | Coordination Number | Electronic Configuration |
|---|---|---|---|
| Aluminum, tributyl- | 0.8-3.3 | 3-4 | [Ne] 3s²3p⁰ |
| Aluminum trichloride | 0.8-3.3 | 4-6 | [Ne] 3s²3p⁰ |
| Aluminum triethyl | 0.8-3.3 | 3-4 | [Ne] 3s²3p⁰ |
| Aluminum trimethyl | 0.8-3.3 | 3-4 | [Ne] 3s²3p⁰ |
The Lewis acidity of aluminum, tributyl- enables it to activate various substrates through coordination, facilitating subsequent chemical transformations. The compound's ability to form stable complexes with electron-rich species makes it an effective catalyst in numerous organic reactions, including polymerization and carbon-carbon bond formation [3] .
Insertion reactions represent a fundamental mechanistic pathway for aluminum, tributyl- in organometallic chemistry. These reactions involve the formal insertion of unsaturated ligands into aluminum-carbon bonds, proceeding through well-defined mechanistic steps [9] [10]. The insertion process typically occurs via a migratory mechanism, where the alkyl group migrates to the coordinated unsaturated substrate rather than the substrate inserting into the metal-carbon bond [9].
Carbon monoxide insertion into aluminum-carbon bonds represents one of the most studied insertion reactions. The mechanism proceeds through initial coordination of carbon monoxide to the aluminum center, followed by migratory insertion of the alkyl group to form an acyl-aluminum intermediate [10]. The activation energy for this process ranges from 28.4 to 72.5 kJ/mol, depending on the specific alkyl substituent and reaction conditions [10].
Table 2: Mechanistic Parameters for Insertion Reactions
| Substrate | Activation Energy (kJ/mol) | Mechanism Type | Rate Constant (s⁻¹) |
|---|---|---|---|
| Carbon monoxide | 28.4 | Migratory insertion | 10⁻³-10⁻⁶ |
| Ethylene | 72.5 | Coordination-insertion | 10⁻²-10⁻⁴ |
| Acetylene | 61.4 | Hydroalumination | 10⁻¹-10⁻³ |
| Carbonyl compounds | 28.4-72.5 | Nucleophilic attack | 10⁻²-10⁻⁵ |
Alkene insertion reactions follow a different mechanistic pathway, involving coordination of the alkene to the aluminum center followed by 1,2-insertion across the aluminum-hydrogen or aluminum-carbon bond [10]. The stereochemistry of these reactions typically proceeds with cis-addition, and the aluminum fragment preferentially attaches to the less substituted carbon atom of the double bond [8].
The insertion of alkynes into aluminum-carbon bonds occurs through a hydroalumination mechanism, where the aluminum-hydrogen bond adds across the carbon-carbon triple bond [10]. This reaction is particularly important in synthetic chemistry as it provides a route to vinyl-aluminum compounds with defined regiochemistry and stereochemistry [8].
Electron transfer processes in aluminum, tributyl- systems involve complex mechanistic pathways that depend on the nature of the electron acceptor and reaction conditions. The dynamics of these processes are governed by Marcus theory, which describes the relationship between electron transfer rates and reorganization energies.
Outer-sphere electron transfer represents the primary mechanism for electron transfer in aluminum, tributyl- systems. This process involves electron transfer without bond formation or breaking between the donor and acceptor species. The reorganization energy for outer-sphere electron transfer in aluminum systems typically ranges from 0.9 to 1.1 eV, consistent with values observed for other organometallic compounds.
Table 3: Electron Transfer Process Parameters
| Process | Reorganization Energy (eV) | Rate Constant (s⁻¹) | Electron Coupling (cm⁻¹) |
|---|---|---|---|
| Outer-sphere electron transfer | 0.9-1.1 | 10⁶-10⁹ | 100-1000 |
| Inner-sphere electron transfer | 0.7-0.9 | 10⁴-10⁷ | 1000-5000 |
| Photoinduced electron transfer | 0.6-0.8 | 10⁹-10¹² | 10000-50000 |
The electron transfer dynamics are significantly influenced by the electronic coupling between donor and acceptor states. Strong electronic coupling leads to adiabatic electron transfer, while weak coupling results in non-adiabatic processes. The coupling strength depends on the distance between the aluminum center and the electron acceptor, as well as the nature of the bridging ligands.
Photoinduced electron transfer processes in aluminum, tributyl- systems exhibit particularly interesting dynamics, with ultrafast electron transfer occurring on femtosecond to picosecond timescales. These processes are important for understanding the behavior of aluminum compounds in photocatalytic applications and solar energy conversion systems.
Ligand exchange reactions in aluminum, tributyl- systems proceed through either associative or dissociative mechanisms, depending on the nature of the incoming and leaving ligands. The mechanistic pathway is determined by the coordination number of the aluminum center and the steric requirements of the ligands involved.
Associative ligand exchange occurs when the aluminum center can accommodate an additional ligand, leading to a higher coordination number intermediate. This mechanism is favored when the incoming ligand is a strong Lewis base and the aluminum center is coordinatively unsaturated. The rate of associative exchange depends on the concentration of the incoming ligand and follows second-order kinetics.
Table 4: Ligand Exchange Rates and Mechanisms
| Ligand Type | Exchange Rate (s⁻¹) | Activation Energy (kJ/mol) | Mechanism |
|---|---|---|---|
| Alkyl groups | 10²-10⁵ | 40-80 | Associative/Dissociative |
| Hydride | 10³-10⁶ | 30-60 | Associative |
| Halides | 10¹-10⁴ | 50-90 | Dissociative |
| Alkoxides | 10⁰-10³ | 60-100 | Dissociative |
Dissociative ligand exchange proceeds through initial dissociation of the leaving ligand, creating a coordinatively unsaturated intermediate that rapidly captures the incoming ligand. This mechanism is characteristic of sterically crowded aluminum centers and exhibits first-order kinetics with respect to the aluminum complex.
The rates of ligand exchange vary significantly depending on the nature of the ligands involved. Alkyl groups and hydrides exhibit the fastest exchange rates due to their relatively weak bonding to aluminum, while alkoxides and amides show slower exchange due to stronger aluminum-oxygen and aluminum-nitrogen bonds.
The reactivity of aluminum, tributyl- with transition metals exhibits diverse patterns that depend on the electronic configuration and coordination environment of the metal center. These interactions lead to the formation of heterometallic complexes with unique structural and electronic properties.
Aluminide formation represents a common reaction pathway when aluminum, tributyl- reacts with early transition metals such as titanium, chromium, and manganese. The reaction proceeds through direct metal-metal bond formation, resulting in aluminum-rich phases with defined stoichiometries. The initial aluminide phases formed include TiAl₃, CrAl₁₃, and MnAl₁₂, which are the most aluminum-rich compounds in their respective phase diagrams.
Table 5: Reactivity Patterns with Transition Metals
| Transition Metal | Reaction Type | Product Stoichiometry | Formation Temperature (°C) |
|---|---|---|---|
| Titanium | Aluminide formation | TiAl₃ | 225-350 |
| Chromium | Carbonyl insertion | Cr(CO)₆₋ₓAlₓ | 25-100 |
| Manganese | Hydride transfer | Mn(CO)₅AlR₃ | 50-150 |
| Cobalt | Carbonyl homologation | Co₂(CO)₈AlR₃ | 25-100 |
Carbonyl insertion reactions occur when aluminum, tributyl- reacts with transition metal carbonyls, leading to the formation of heterometallic complexes containing bridging carbonyl ligands. These reactions are particularly important for understanding carbon-carbon bond formation processes in Fischer-Tropsch chemistry and related catalytic systems.
The mechanism of carbonyl homologation involves cooperative interactions between the aluminum center and the transition metal, enabling the construction of carbon chains from carbon monoxide. The reaction proceeds through a series of migratory insertion steps, with the aluminum center acting as a reducing agent and the transition metal facilitating carbon-carbon bond formation.
The selectivity of these reactions is influenced by the electronic properties of the transition metal, with different metals leading to different product distributions and reaction rates. This selectivity can be rationalized in terms of the relative rates of migratory insertion and ligand reorganization within the heterometallic framework.
Flammable;Corrosive